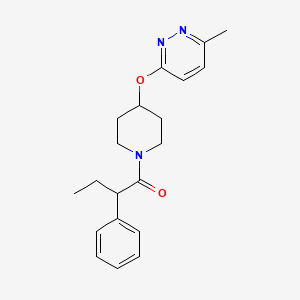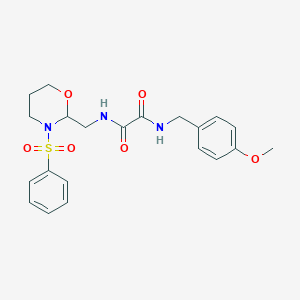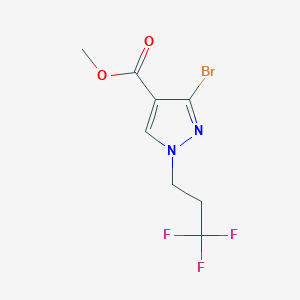
Tert-butyl N-(2-butyl-5-nitropyrazol-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2-butyl-5-nitropyrazol-3-yl)carbamate, commonly known as TBNPC, is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in various areas. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of TBNPC involves the chelation of metal ions through its nitro and carbamate groups. The compound forms a stable complex with the metal ion, which leads to a change in its fluorescence properties. The binding affinity of TBNPC towards different metal ions can be modulated by changing the substituents on the pyrazole ring.
Biochemical and Physiological Effects
TBNPC has been shown to exhibit low cytotoxicity towards various cell lines, making it a potential candidate for use in biological applications. The compound has been studied for its interaction with proteins and DNA, and it has been shown to bind to specific sites on these molecules. The binding of TBNPC to proteins and DNA can lead to changes in their function and structure, which can be studied using various techniques such as fluorescence spectroscopy and X-ray crystallography.
Avantages Et Limitations Des Expériences En Laboratoire
TBNPC has several advantages for use in lab experiments. It exhibits high selectivity and sensitivity towards certain metal ions, making it a potential candidate for the development of biosensors. The compound is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, TBNPC has some limitations, such as its limited solubility in aqueous solutions, which can affect its performance in certain applications.
Orientations Futures
There are several potential future directions for the study of TBNPC. One possible direction is the development of TBNPC-based biosensors for the detection of metal ions in biological samples. Another direction is the study of TBNPC's interaction with specific proteins and DNA sequences, which can provide insights into their function and structure. Additionally, the synthesis of new derivatives of TBNPC with improved properties and selectivity towards specific metal ions can be explored.
Conclusion
TBNPC is a chemical compound that has shown significant potential for use in various areas of scientific research. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Its potential future directions include the development of biosensors, the study of its interaction with proteins and DNA, and the synthesis of new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of TBNPC involves a multi-step process that requires specific reagents and conditions. The first step involves the preparation of 2-butyl-5-nitropyrazole, which is then reacted with tert-butyl isocyanate to form TBNPC. The reaction is carried out under specific temperature and pressure conditions to obtain a high yield of the product. The purity of the product is determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
TBNPC has been studied extensively for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of metal ions. The compound has been shown to exhibit high selectivity and sensitivity towards certain metal ions such as copper, zinc, and iron. This property makes it a potential candidate for the development of biosensors for the detection of metal ions in biological samples.
Propriétés
IUPAC Name |
tert-butyl N-(2-butyl-5-nitropyrazol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-5-6-7-15-9(8-10(14-15)16(18)19)13-11(17)20-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOSKYCMUVIVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(2-butyl-5-nitropyrazol-3-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2880543.png)

![N-(2,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2880547.png)
![4-[(3-Methoxyphenyl)amino]thiane-4-carboxylicacid](/img/structure/B2880548.png)




![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]-2-chloroacetamide;hydrochloride](/img/structure/B2880555.png)

![N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2880560.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dimethylbenzoate](/img/structure/B2880562.png)